molecular formula C9H6BrFN2 B8294624 5-Bromo-3-fluoro-2-methylquinoxaline

5-Bromo-3-fluoro-2-methylquinoxaline

Cat. No. B8294624
M. Wt: 241.06 g/mol
InChI Key: UKTYMCWPDGXPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09394297B2

Procedure details

This compound (1.06 g, 83% yield) as a light yellow crystalline solid was prepared similarly to that described in the preparation of Example 174a, using 5-bromo-3-fluoro-2-methylquinoxaline (Example 126f; 1.11 g, 4.60 mmol) and cyclopropanamine (Aldrich; 1.50 mL, 21.65 mmol) as starting materials. 1H NMR (400 MHz, CDCl3) δ ppm 7.84 (1H, dd, J=7.6, 1.2 Hz), 7.78 (1H, dd, J=8.2, 1.2 Hz), 7.19-7.26 (1H, m), 5.12 (1H, br. s.), 3.04-3.14 (1H, m), 2.47-2.55 (3H, m), 0.93-1.01 (2H, m), 0.60-0.68 (2H, m). m/z (ESI, +ve) 278/280 (M+H)+.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[N:4]=[C:5](F)[C:6]([CH3:12])=[N:7]2.[CH:14]1([NH2:17])[CH2:16][CH2:15]1>>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[N:4]=[C:5]([NH:17][CH:14]1[CH2:16][CH2:15]1)[C:6]([CH3:12])=[N:7]2

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
BrC1=C2N=C(C(=NC2=CC=C1)C)F
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C1(CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in the preparation of Example 174a

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=C2N=C(C(=NC12)NC1CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.